Ibulocydine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

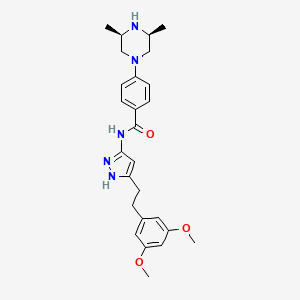

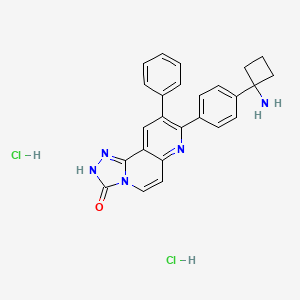

Ibulocydine is a potent CDK inhibitor. Ibulocydine has high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. Ibulocydine inhibited the growth of HCC cells more effectively than other Cdk inhibitors, including olomoucine and roscovitine, whereas ibulocydine as well as the other Cdk inhibitors and BMK-Y101 minimally influenced the growth of normal hepatocyte cells. Ibulocydine induced apoptosis in HCC cells, most likely by inhibiting Cdk7 and Cdk9. In vitro treatment of HCC cells with ibulocydine rapidly blocked phosphorylation of the carboxyl-terminal domain (CTD) of the large subunit of RNA polymerase II, a process mediated by Cdk7/9. Anti-apoptotic gene products such as Mcl-1, survivin, and X-linked IAP (XIAP) are crucial for the survival of many cell types, including HCC. Following the inhibition of RNA polymerase II phosphorylation, ibulocydine caused rapid down-regulation of Mcl-1, survivin, and XIAP, thus inducing apoptosis. Furthermore, ibulocydine effectively induced apoptosis in HCC xenografts with no toxic side effects. These results suggest that ibulocydine is a strong candidate anti-cancer drug for the treatment of HCC.

科学研究应用

Radiosensitizing Properties in Cancer Therapy

Ibulocydine (IB), as a novel prodrug of CDK inhibitor, has demonstrated significant potential in cancer therapy, particularly as a radiosensitizer. A study by Park et al. (2014) found that IB sensitizes human cancer cells to radiotherapy by inducing mitochondria-mediated apoptosis. This was observed in human cancer cells of lung and colon, both in vitro and in vivo, using a xenograft mouse model. The combined treatment of IB and radiotherapy (RT) significantly reduced cell viability and survival fraction, through mechanisms involving the activation of caspases, alteration in Bcl-2/Bax expression, and loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol (Park et al., 2014).

Effectiveness Against Hepatocellular Carcinoma

Cho et al. (2011) explored the effectiveness of IB as an anti-cancer drug for hepatocellular carcinoma (HCC). The study highlighted IB's high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. IB inhibited the growth of HCC cells more effectively than other Cdk inhibitors. It was also noted for its minimal impact on the growth of normal hepatocyte cells. The induction of apoptosis in HCC cells by IB was most likely due to its inhibition of Cdk7 and Cdk9, along with a rapid down-regulation of anti-apoptotic gene products such as Mcl-1, survivin, and XIAP (Cho et al., 2011).

Sensitization of Hepatocellular Carcinoma Cells to TRAIL-induced Apoptosis

Park et al. (2017) reported that IB sensitizes human hepatocellular carcinoma cells to TRAIL-induced apoptosis via calpain-mediated Bax cleavage. This study showed that subtoxic doses of IB, in combination with TRAIL, exhibited potent cytotoxicity in TRAIL-resistant human HCC cells. The combination treatment synergistically induced apoptosis through caspase activation and was independent of the expression of Mcl-1 and survivin. Notably, the combination treatment led to the cleavage and mitochondrial translocation of Bax, which was essential for the induction of apoptosis (Park et al., 2017).

属性

CAS 编号 |

1314096-68-8 |

|---|---|

产品名称 |

Ibulocydine |

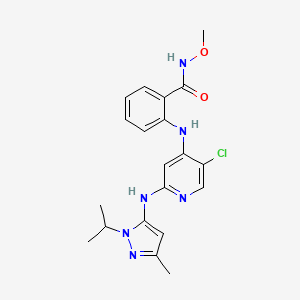

分子式 |

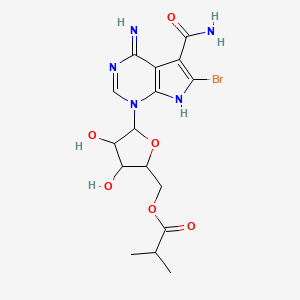

C16H20BrN5O6 |

分子量 |

458.26 |

IUPAC 名称 |

((2S,3S,4S,5S)-5-(4-amino-6-bromo-5-carbamoyl-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate |

InChI |

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,23-24H,3,18H2,1-2H3,(H2,19,25)/t6-,9+,10-,15-/m0/s1 |

InChI 键 |

FECJFYFWBIAIIL-IWRVGALASA-N |

SMILES |

CC(C)C(OC[C@@H]1O[C@H](N2C=NC(N)=C3C2=NC(Br)=C3C(N)=O)[C@@H](O)[C@@H]1O)=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly. |

溶解度 |

Soluble in DMSO, not in water |

储存 |

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |

同义词 |

Ibulocydine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)